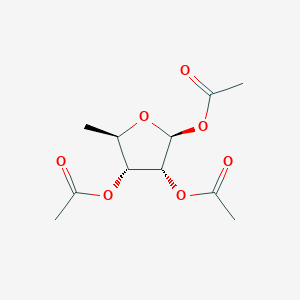
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose
Overview
Description
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is a ribose-derived compound used in nucleoside synthesis . It appears as a white powder and is commonly used as a protecting group in organic synthesis .
Synthesis Analysis
The synthesis of 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose from D-ribose involves key steps including deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the title compound .Molecular Structure Analysis
The molecular formula of 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is C11H16O7 .Chemical Reactions Analysis
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .Physical And Chemical Properties Analysis
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is a white powder with a melting point of approximately 63-64°C . It has a molecular weight of 260.24 g/mol .Scientific Research Applications
Synthesis of Other Compounds
This compound is used in the synthesis of other complex molecules. A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described . The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside by reductive displacement employing hydride reagents .
Production of Chemotherapy Drugs
One of its important applications is in the synthesis of Cepecitabine, a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers . 1,2,3-Triacetyl-5-deoxy-D-ribofuranose acts as a key intermediate in the production of Cepecitabine, which is converted into 5’-Deoxy-5-fluorocytidine, an active ingredient in the drug .
Artificial Nucleotide Synthesis
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is used in the synthesis of artificial nucleotides . It is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .
Mechanism of Action
Target of Action
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose, also known as (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate, is a key intermediate in the synthesis of various nucleoside-based pharmaceuticals . It is primarily used in the synthesis of Capecitabine , a chemotherapy drug used to treat various types of cancer .
Mode of Action
The compound acts as a precursor in the synthesis of Capecitabine . In the body, Capecitabine is converted into 5’-Deoxy-5-fluorocytidine, an active ingredient in the drug . This conversion process involves a series of enzymatic reactions that ultimately lead to the formation of the active drug.
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the synthesis of Capecitabine . The compound is converted into 5’-Deoxy-5-fluorocytidine, which is then further metabolized in the body to produce the active form of the drug .
Pharmacokinetics
The compound is soluble in ethanol , which suggests that it may be well-absorbed in the body.
Result of Action
The primary result of the action of 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is the production of Capecitabine . This drug is used in the treatment of various types of cancer, including breast, colorectal, pancreatic, and gastric cancers .
Action Environment
The action of 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability. Additionally, the compound’s solubility in ethanol suggests that it may be influenced by the presence of alcohol in the body.
Safety and Hazards
The compound has been classified as causing serious eye irritation, meaning that it can cause significant discomfort and even damage if it comes into contact with the eyes. It may also cause respiratory irritation, which can be particularly problematic for individuals who suffer from asthma or other respiratory issues .
Future Directions
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose is a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . Its properties make it suitable for multi-gram preparations . Therefore, it has potential applications in the pharmaceutical industry and in the synthesis of new compounds.
properties
IUPAC Name |
[(2R,3R,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEJETQVUQAKTO-PRTGYXNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958236 | |
| Record name | 1,2,3-Tri-O-acetyl-5-deoxypentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose | |
CAS RN |
62211-93-2, 37076-71-4 | |
| Record name | β-D-Ribofuranose, 5-deoxy-, 1,2,3-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62211-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Tri-O-acetyl-5-deoxypentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20958236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4R,5R)-2,4-bis(acetyloxy)-5-methyloxolan-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


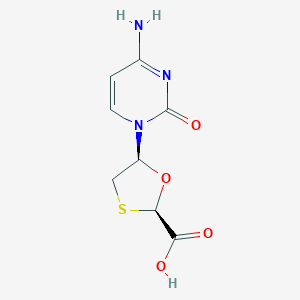
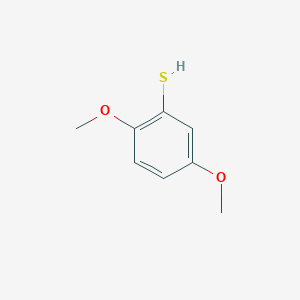
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)





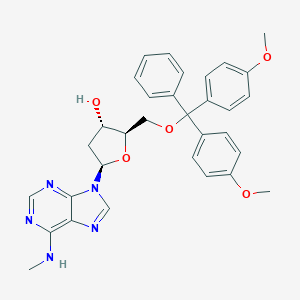
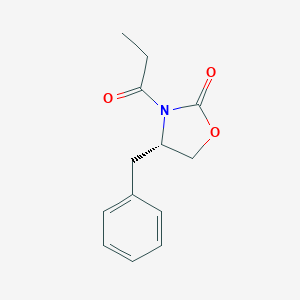
![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)

